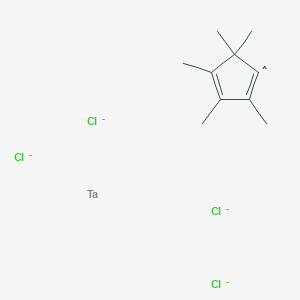

![molecular formula C14H13Cl2N5O2 B2860262 7-(3,5-二氯-2-甲氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 941897-28-5](/img/structure/B2860262.png)

7-(3,5-二氯-2-甲氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

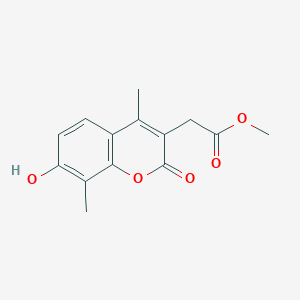

This compound belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in a wide range of therapeutic areas including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

While the specific synthesis process for this compound is not available, triazolopyrimidines can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyrimidine ring. The triazole ring is a five-membered ring containing two nitrogen atoms, and the pyrimidine is a six-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a triazolopyrimidine, it would be expected to have properties typical of aromatic heterocyclic compounds .科学研究应用

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing nitrogen, such as 1,2,4-triazolo[1,5-a]pyrimidines, are prevalent in natural products with significant biological activities. The compound can be synthesized using eco-friendly methods under microwave conditions, which is a sustainable approach in medicinal chemistry .

Cancer Research: CDK2 Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a crucial target in cancer therapy. Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, including our compound, have been investigated as novel CDK2 inhibitors. These inhibitors can selectively target tumor cells, offering a promising avenue for cancer treatment .

Antimalarial Activity

Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been used as reactants for synthesizing inhibitors that show activity against malaria. This application is particularly relevant in the development of new antimalarial drugs .

Material Sciences

The versatility of 1,2,4-triazolo[1,5-a]pyrimidines extends to material sciences. They are utilized in various applications, likely due to their structural properties and reactivity, which can be beneficial in creating new materials with desired characteristics .

Pharmacological Activity: HIV Research

This compound has been investigated for its pharmacological activity, particularly in binding to HIV TAR RNA. Such studies are crucial for understanding the mechanism of action of potential HIV treatments .

Cardiovascular Disorders

The broader family of 1,2,4-triazolo[1,5-a]pyrimidines has been associated with the treatment of cardiovascular disorders. Research into compounds like ours could lead to the development of new therapeutic agents for heart diseases .

Type 2 Diabetes Treatment

Research has also explored the use of 1,2,4-triazolo[1,5-a]pyrimidines in treating type 2 diabetes. The compound’s role in this application could be significant in creating more effective diabetes medications .

Hyperproliferative Disorders

Lastly, these compounds have been implicated in the treatment of hyperproliferative disorders. The research applications in this field aim to develop treatments that can control or prevent the abnormal proliferation of cells .

未来方向

作用机制

Target of Action

Similar compounds with a 1,2,4-triazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are essential for cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention .

Mode of Action

While the exact interaction of this compound with its target is not specified, it is likely that it binds to the active site of its target protein and inhibits its function. This is a common mode of action for small molecule inhibitors. For instance, similar compounds have been shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis . This can have downstream effects on cell proliferation and survival, particularly in cancer cells where CDK2 is often overactive .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties are crucial for determining the drug’s absorption, distribution, metabolism, and excretion, all of which can impact its bioavailability and efficacy.

Result of Action

Similar compounds have been reported to significantly inhibit the growth of various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

These compounds have shown promise as inhibitors of CDK2, a key player in cell cycle progression and a potential target for cancer therapy .

属性

IUPAC Name |

7-(3,5-dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O2/c1-6-10(13(17)22)11(21-14(20-6)18-5-19-21)8-3-7(15)4-9(16)12(8)23-2/h3-5,11H,1-2H3,(H2,17,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWNZNDWHWXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC(=C3)Cl)Cl)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

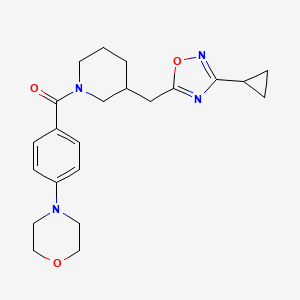

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)

![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)